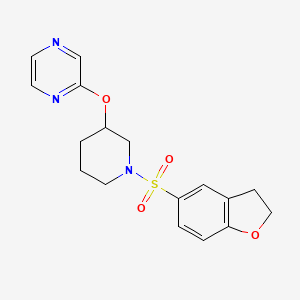

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-25(22,15-3-4-16-13(10-15)5-9-23-16)20-8-1-2-14(12-20)24-17-11-18-6-7-19-17/h3-4,6-7,10-11,14H,1-2,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVYTNPADJQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine , with a molecular formula of and a molecular weight of 361.4 g/mol, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Dihydrobenzofuran moiety : Known for its role in various biological activities.

- Piperidine ring : Often involved in interactions with neurotransmitter receptors.

- Pyrazine unit : Associated with antimicrobial and anti-cancer properties.

Antitumor Activity

Research indicates that compounds containing the dihydrobenzofuran structure exhibit significant antitumor properties . For instance, similar derivatives have shown the ability to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

| Compound Type | Common Activities | Unique Features |

|---|---|---|

| Benzofuran Derivatives | Anti-tumor, anti-inflammatory | Variability in substituents affects potency |

| Piperidine Derivatives | Analgesic, anti-inflammatory | Structural flexibility enhances binding affinity |

| Pyrazine Derivatives | Antimicrobial, anti-cancer | Diverse mechanisms of action |

Antimicrobial Properties

The pyrazine component is known for its antimicrobial activity . Studies have demonstrated that derivatives of pyrazine can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

The biological activity of 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine appears to be mediated through multiple pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation and pain signaling.

- Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could provide analgesic effects.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a related compound on HT-29 and COLO-205 cell lines. The results indicated an IC50 value of 3.38 μM for HT-29 cells, demonstrating significant antitumor activity compared to standard treatments . Molecular docking studies suggested strong binding affinity to VEGFR-2, a critical target in cancer therapy.

Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains revealed that derivatives similar to 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1. Structural and Functional Comparison of Sulfonamide-Linked Heterocyclic Compounds

Key Structural and Functional Differences

Pyrazole-sulfonyl analogs (e.g., compounds 8–13 in ) feature alkyl or methoxy substituents, which modulate steric bulk and lipophilicity. For instance, tert-butyl substituents (compound 12) improve synthetic yield (75%) compared to propyl (20%) .

Piperazine derivatives (e.g., ) introduce an additional nitrogen, increasing basicity and altering hydrogen-bonding capacity compared to piperidine-based analogs.

Linker Groups :

- The ether-oxypyrazine linker in the parent compound contrasts with direct sulfonamide bonds (e.g., ) or methylene bridges (), affecting molecular geometry and solubility.

Physicochemical and Pharmacokinetic Insights

- LogP and Solubility : The dihydrobenzofuran moiety likely increases hydrophobicity (higher logP) compared to polar pyrazole derivatives (e.g., compound 13 in with methoxy substituents). Data from analogous pyrazines () suggest logP values ranging from 1.5–3.0, depending on substituents.

- Synthetic Yields : Bulkier substituents (e.g., tert-butyl in ) improve yields, possibly due to stabilized transition states during sulfonylation.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

- Best Practices :

- Publish detailed reaction logs (time, temperature, solvent batches) .

- Use commercially available building blocks (e.g., 2,3-dihydrobenzofuran-5-sulfonyl chloride) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.